

Introduction: The Significance of Fluorinated Indolines

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Compound of Interest

Compound Name: 6-(Trifluoromethoxy)indoline

CAS No.: 959235-95-1

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The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly alter a molecule's physicochemical and pharmacological properties. The -OCF₃ group is particularly noteworthy; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can enhance membrane permeability, improve metabolic stability, and modulate receptor binding affinity.[1] **6-(Trifluoromethoxy)indoline** (C₉H₈F₃NO) serves as a critical building block for accessing more complex molecules in these research areas. Accurate and comprehensive spectroscopic characterization is therefore the foundational step for any research and development involving this compound, ensuring identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Rationale

The structure of **6-(Trifluoromethoxy)indoline** combines an aromatic ring fused to a dihydropyrrole ring, with the -OCF₃ group positioned on the benzene moiety. This unique combination of an aliphatic amine, a substituted aromatic ring, and a trifluoromethoxy group gives rise to a distinct and predictable spectroscopic fingerprint.

Diagram 1: Molecular Structure of **6-(Trifluoromethoxy)indoline**

Caption: IUPAC numbering for the indoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **6-(Trifluoromethoxy)indoline**, ^1H , ^{13}C , and ^{19}F NMR experiments provide unambiguous structural confirmation.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will show signals for the aliphatic protons on the dihydropyrrole ring and the aromatic protons on the benzene ring.

- Aliphatic Region (C2 and C3): The protons on C2 and C3 are adjacent, forming an AA'BB' spin system. They will appear as two triplets around 3.0-3.6 ppm. The protons at C3, adjacent to the aromatic ring, are expected slightly downfield from the C2 protons, which are adjacent to the nitrogen.
- Aromatic Region (C4, C5, C7): The aromatic protons will exhibit distinct splitting patterns. The proton at C7 will be a singlet (or a narrowly split doublet due to long-range coupling). The protons at C4 and C5 will appear as doublets, with coupling constants typical for ortho-protons (~8 Hz).
- Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)



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| ~3.05 | t | ~8.4 | 2H | H-3 |

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show nine distinct carbon signals. The trifluoromethoxy group will cause the C6 signal to appear as a quartet due to ^{13}C - ^{19}F coupling. The CF_3 carbon itself will also be a prominent quartet.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)



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| -30.0 | - | C-3 |

Predicted ^{19}F NMR Spectrum

^{19}F NMR is crucial for confirming the presence and electronic environment of the trifluoromethoxy group. A single, sharp singlet is expected. The chemical shift for an aromatic $-\text{OCF}_3$ group typically appears between -58 and -60 ppm relative to CFCl_3 .^{[2][3]}

Table 3: Predicted ^{19}F NMR Data (376 MHz, CDCl_3)



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| ~ -59.0 | s | 3F | -OCF₃ |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-(Trifluoromethoxy)indoline** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. [4]
- ¹H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment with a 30° pulse angle.
 - Set the spectral width to cover a range from -2 to 12 ppm.
 - Collect 16-32 scans with a relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range from 0 to 200 ppm.

- Collect 1024-2048 scans with a relaxation delay of 2 seconds.
- ¹⁹F NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Set the spectral width to cover a range from -40 to -80 ppm.
 - Use CFCl₃ as an external reference (δ 0.0 ppm).[5]
 - Collect 64-128 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Diagram 2: NMR Spectroscopic Workflow



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Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule $[M+H]^+$. The high-resolution mass measurement will confirm the elemental formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data



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| $[C_9H_8F_3NO + H]^+$ | $[M+H]^+$ | 204.0631 |

Electron Ionization (EI) would produce more fragmentation. Key fragments would arise from the loss of fluorine or the cleavage of the indoline ring. A prominent peak for the molecular ion (M^+) at m/z 203.0553 would be expected.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and elemental formula.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
- Acquisition (Positive Ion Mode):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.

- Set the capillary voltage to ~3.5 kV.
- Acquire data in the m/z range of 50-500.
- Use an internal calibrant to ensure high mass accuracy.
- Data Analysis: Determine the accurate mass of the $[M+H]^+$ peak and use software to calculate the elemental composition, comparing it to the theoretical value for $C_9H_9F_3NO^+$.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying key functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of **6-(Trifluoromethoxy)indoline** will display characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and the strong C-F and C-O bonds of the trifluoromethoxy group.

Table 5: Predicted IR Absorption Bands



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| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol for IR Data Acquisition

Objective: To identify characteristic functional groups.

Methodology:

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify and label the key absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Predicted UV-Vis Spectrum

The indole chromophore is known to exhibit characteristic absorption bands.^{[8][9]} The presence of the trifluoromethoxy group, an auxochrome, will likely cause a slight shift in the absorption maxima.

Table 6: Predicted UV-Vis Absorption Maxima (in Ethanol)



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| ~280-290 (shoulder) | $\pi \rightarrow \pi^*$ | Benzene Ring |

Experimental Protocol for UV-Vis Data Acquisition

Objective: To characterize the electronic absorption properties.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10^{-4} to 10^{-5} M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Use a cuvette containing only the solvent as a reference.
 - Scan the sample from 400 nm down to 200 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of **6-(Trifluoromethoxy)indoline**. The combination of NMR spectroscopy (^1H , ^{13}C , and ^{19}F), mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy yields a unique fingerprint for the molecule. By following the detailed protocols and comparing experimental data to the predicted values herein, researchers can confidently verify the structure and purity of their material, a critical prerequisite for its successful application in drug discovery and materials science.

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